molecular formula C5H4F6O2 B031812 4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid CAS No. 17327-33-2

4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid

Cat. No. B031812
CAS RN: 17327-33-2
M. Wt: 210.07 g/mol
InChI Key: BXOJQJKUSQRUKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-Trifluoro-3-(trifluoromethyl)butanoic acid is a chemical compound with the molecular formula C5H4F6O2 . It has an average mass of 210.074 Da and a monoisotopic mass of 210.011551 Da .


Molecular Structure Analysis

The molecular structure of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid consists of a butanoic acid backbone with trifluoromethyl groups attached at the 3rd and 4th carbon atoms .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 210.07400 . It has a density of 1.512g/cm3 and a boiling point of 138.8ºC at 760mmHg .

Scientific Research Applications

Agrochemical Industry

4,4,4-Trifluoro-3-(trifluoromethyl)butanoic Acid: and its derivatives are extensively used in the agrochemical industry. They serve as key structural motifs in active ingredients for pesticides. The trifluoromethyl group is particularly significant, as more than 50% of the pesticides introduced in the last two decades are fluorinated, with a substantial number containing this group .

Pharmaceutical Industry

In the pharmaceutical sector, derivatives of this compound are incorporated into various drugs. The unique physicochemical properties imparted by the fluorine atoms contribute to the biological activity of these pharmaceuticals. Several drugs with the trifluoromethyl moiety have been approved, and many more are undergoing clinical trials .

Plant Growth Regulation

Substituted derivatives of 4,4,4-Trifluoro-3-(trifluoromethyl)butanoic Acid have been synthesized as novel fluorinated plant growth regulators. These compounds have demonstrated significant root growth-promoting activity in various plants, including Chinese cabbage, lettuce, and rice. The activity is attributed to the fluorinated structure, which influences the growth patterns of plants .

Synthesis of Trifluoromethylpyridines

The compound is utilized in the synthesis of trifluoromethylpyridines (TFMP), which are crucial intermediates in the production of agrochemicals and pharmaceuticals. TFMP derivatives are known for their role in crop protection and are found in over 20 agrochemicals with ISO common names .

Veterinary Medicine

Similar to its applications in human pharmaceuticals, the trifluoromethyl group in derivatives of this acid is used in veterinary medicine. The fluorine atoms enhance the efficacy of veterinary drugs, and several products containing this moiety are on the market .

Research on Organic Fluorine Compounds

The compound is pivotal in the research and development of organic fluorine compounds. Its study helps in understanding the impact of fluorine atoms on the biological activities and physical properties of various compounds. This research is crucial for advancing the fields of agrochemicals, pharmaceuticals, and functional materials .

Safety and Hazards

4,4,4-Trifluoro-3-(trifluoromethyl)butanoic acid is classified as a corrosive substance . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity . In case of inhalation of vapours or aerosols, it may cause lung oedema . It’s advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F6O2/c6-4(7,8)2(1-3(12)13)5(9,10)11/h2H,1H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOJQJKUSQRUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381968
Record name 2(2H-Perfluoro-2-propyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid

CAS RN

17327-33-2
Record name 2(2H-Perfluoro-2-propyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17327-33-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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